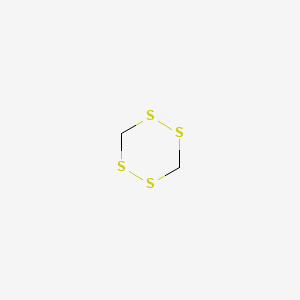

1,2,4,5-Tetrathiane

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

291-22-5 |

|---|---|

Fórmula molecular |

C2H4S4 |

Peso molecular |

156.3 g/mol |

Nombre IUPAC |

1,2,4,5-tetrathiane |

InChI |

InChI=1S/C2H4S4/c1-3-5-2-6-4-1/h1-2H2 |

Clave InChI |

VXTWQLLUXWBOGW-UHFFFAOYSA-N |

SMILES |

C1SSCSS1 |

SMILES canónico |

C1SSCSS1 |

melting_point |

132-133°C |

Otros números CAS |

291-22-5 |

Descripción física |

Solid |

Sinónimos |

1,2,4,5-tetrathiane |

Origen del producto |

United States |

Synthetic Methodologies for 1,2,4,5 Tetrathiane and Its Derivatives

Direct Sulfurization Approaches

Direct sulfurization methods represent a primary route for the formation of the 1,2,4,5-tetrathiane ring system. These approaches typically involve the reaction of a thioketone with elemental sulfur, a process that is often enhanced by the presence of a catalyst.

The reaction between thioketones and elemental sulfur is a fundamental method for synthesizing 1,2,4,5-tetrathianes. mdpi.comclockss.org For instance, thiobenzophenone (B74592) and adamantanethione react with elemental sulfur in a 1:1 molar ratio to produce the corresponding 1,2,4,5-tetrathianes in high yields. clockss.orgresearchgate.net This reaction is typically performed in a suitable solvent like acetone (B3395972) at room temperature. clockss.org The process is believed to be initiated by the nucleophilic attack of a sulfur species on the carbon atom of the thiocarbonyl group. clockss.org

The sulfurization of various thioketones, including aromatic, aliphatic/aromatic, and cycloaliphatic types, has been explored. researchgate.net For example, thiobenzophenone (1a), (tert-butyl)phenyl thioketone (1b), 2,2,4,4-tetramethylcyclobutane-1,3-dithione (2a), 2,2,4,4-tetramethyl-3-thioxocyclobutanone (2b), and adamantanethione (2c) are all known to undergo sulfurization to form sulfur-rich heterocycles. researchgate.net

The reaction can proceed through the formation of dithiirane (B14625396) intermediates, which exist in equilibrium with their ring-opened diradical or zwitterionic forms. These intermediates can then undergo a stepwise dimerization to yield the this compound ring. mdpi.comresearchgate.netnih.gov

Table 1: Examples of this compound Synthesis from Thioketones and Elemental Sulfur

| Thioketone | Sulfur Source | Catalyst | Product | Reference |

| Thiobenzophenone | Elemental Sulfur (S8) | Sodium thiophenoxide | 3,3,6,6-Tetraphenyl-1,2,4,5-tetrathiane | clockss.orgresearchgate.net |

| Adamantanethione | Elemental Sulfur (S8) | Sodium thiophenoxide | Dispiro[adamantane-2,3'- mdpi.comresearchgate.netresearchgate.netnih.govtetrathiane-6',2''-adamantane] | clockss.orgresearchgate.net |

| 2,2,4,4-Tetramethyl-3-thioxocyclobutanone | Elemental Sulfur (S8) | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) | Corresponding this compound | mdpi.com |

| Thiobenzophenone | Elemental Sulfur (S8) | Cesium fluoride (CsF) | 3,3,6,6-Tetraphenyl-1,2,4,5-tetrathiane | mdpi.com |

The efficiency and selectivity of this compound synthesis are significantly influenced by the choice of catalyst. Various catalytic systems have been developed to facilitate this transformation. mdpi.comclockss.org

Fluoride anions have been shown to be effective catalysts for the sulfurization of thioketones with elemental sulfur. mdpi.comnih.gov Catalysts such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF) or cesium fluoride (CsF) in dimethylformamide (DMF) are commonly used. mdpi.comnih.gov The fluoride anion activates elemental sulfur by forming nucleophilic fluoropolysulfide anions (FS(8-x)⁻) in situ. mdpi.comresearchgate.net These reactive species then attack the electrophilic carbon of the thioketone's C=S bond. mdpi.comresearchgate.net

The reaction proceeds through the formation of an unstable dithiirane intermediate. This intermediate can then dimerize in a stepwise manner to form the stable this compound ring. mdpi.comresearchgate.netnih.gov The choice of fluoride source and solvent is crucial due to solubility issues and the potential for side reactions, particularly when using TBAF which can contain water. mdpi.com

Sodium or potassium thiophenoxide are effective catalysts for the synthesis of 1,2,4,5-tetrathianes from thioketones and elemental sulfur. mdpi.comclockss.org For example, the reaction of thiobenzophenone with elemental sulfur in boiling acetone, catalyzed by sodium thiophenoxide, exclusively yields 3,3,6,6-tetraphenyl-1,2,4,5-tetrathiane. mdpi.com Similarly, adamantanethione reacts with elemental sulfur in the presence of sodium thiophenoxide in acetone to give the corresponding tetrathiane in high yield. clockss.org

The proposed mechanism involves the nucleophilic attack of an oligothiolate species (R-Sₓ⁻), generated in situ from the thiophenoxide and sulfur, on the carbon atom of the thioketone. clockss.org This initiates a series of steps leading to the formation of the tetrathiane ring. It is suggested that thione S-sulfides (thiosulfines) are not intermediates in this pathway, as they would be expected to react with the thioketone to form 1,2,4-trithiolanes. clockss.org

Triphenylphosphine (PPh₃) can also be used as a catalyst in the reaction of thioketones with elemental sulfur. mdpi.comresearchgate.net While fluoride anion catalysis is inefficient for the sulfurization of α,β-unsaturated thioketones (thiochalcones), an alternative method using PPh₃ as a catalyst provides an effective route to sulfur-rich heterocycles. mdpi.comresearchgate.net In this case, the reaction proceeds through the formation of α,β-unsaturated thiocarbonyl S-sulfides as intermediates, which then undergo further reactions. mdpi.com Although not the primary route to tetrathianes from simple thioketones, this demonstrates the utility of phosphine (B1218219) catalysis in the broader context of sulfurization reactions.

Catalytic Systems in Tetrathiane Formation

Dimerization and Cyclization Pathways

The formation of the this compound ring inherently involves a dimerization process. The key step is the dimerization of an intermediate species derived from the thioketone. This intermediate is often proposed to be a dithiirane, which exists in equilibrium with its ring-opened diradical or zwitterionic form. mdpi.comresearchgate.netnih.gov This reactive species can then undergo a stepwise dimerization to form the thermodynamically more stable six-membered tetrathiane ring. mdpi.comresearchgate.net

An alternative pathway involves the dimerization of in situ-generated thiocarbonyl S-sulfides. However, in the presence of excess thioketone, these intermediates are known to undergo [3+2]-cycloaddition to form 1,2,4-trithiolanes, suggesting that this is not the primary pathway for tetrathiane formation under typical sulfurization conditions. clockss.orgresearchgate.net

Table 2: Summary of Catalytic Systems for this compound Synthesis

| Catalyst Type | Example Catalyst | Substrate | Key Features | Reference |

| Fluoride Anion | Tetrabutylammonium fluoride (TBAF) | Thioketones | In situ generation of fluoropolysulfide anions; proceeds via dithiirane intermediate. | mdpi.comnih.gov |

| Fluoride Anion | Cesium fluoride (CsF) | Thioketones | Used in DMF due to solubility; avoids water-related side reactions. | mdpi.comnih.gov |

| Thiophenoxide | Sodium thiophenoxide | Thioketones | High yields at room temperature; mechanism involves oligothiolate attack. | mdpi.comclockss.org |

| Phosphine | Triphenylphosphine (PPh₃) | Thiochalcones | Alternative for α,β-unsaturated thioketones; involves thiocarbonyl S-sulfide intermediates. | mdpi.comresearchgate.net |

Step-wise Dimerization of Dithiirane Intermediates

A significant route to symmetrically substituted 1,2,4,5-tetrathianes involves the dimerization of highly reactive dithiirane intermediates. Dithiiranes are three-membered rings containing two sulfur atoms and one carbon atom. These species are typically generated in situ from the corresponding thioketones through sulfurization.

The process is initiated by the reaction of a thioketone with a sulfur source, often elemental sulfur, activated by a nucleophilic catalyst. mdpi.comresearchgate.net Catalysts such as fluoride anions, delivered from reagents like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), have proven effective. mdpi.comresearchgate.net Alternatively, catalysts like sodium thiophenolate can be used. mdpi.com The activated sulfur species attacks the thiocarbonyl group, leading to the formation of an unstable dithiirane. mdpi.comresearchgate.net

This dithiirane intermediate is not typically isolated but exists in equilibrium with a ring-opened, reactive diradical or zwitterionic species. mdpi.comresearchgate.net This intermediate then undergoes a "head-to-head" step-wise dimerization, resulting in the formation of the thermodynamically more stable six-membered this compound ring. researchgate.net A notable example is the synthesis of 3,3,6,6-tetraphenyl-1,2,4,5-tetrathiane from thiobenzophenone. mdpi.com

Table 1: Synthesis of 3,3,6,6-Tetraphenyl-1,2,4,5-tetrathiane via Dithiirane Dimerization

| Reactant | Catalyst/Reagent | Solvent | Conditions | Product | Yield | Reference |

| Thiobenzophenone | Sodium thiophenolate, S8 | Acetone | Boiling | 3,3,6,6-Tetraphenyl-1,2,4,5-tetrathiane | Not specified | mdpi.com |

| Thiobenzophenone | TBAF, S8 (1:2 molar ratio) | THF | Room Temp. | 3,3,6,6-Tetraphenyl-1,2,4,5-tetrathiane | 52% | mdpi.com |

Cyclocondensation Reactions of Precursor Molecules

Cyclocondensation reactions provide a direct pathway to the tetrathiane ring by combining suitable precursors that contain the necessary carbon and sulfur elements. This approach often involves the reaction of an active methylene (B1212753) compound with a sulfur-transfer reagent.

One of the most established methods in this category is the reaction of malondiamide derivatives with disulfur (B1233692) dichloride (S₂Cl₂). cdnsciencepub.com This reaction was shown to produce symmetrically substituted 3,6-bis(acylamino)-3,6-bis(alkyl/aryl)-1,2,4,5-tetrathianes directly. cdnsciencepub.com The reaction proceeds by a formal condensation, constructing the heterocyclic ring in a single key step. Similarly, malonic acid half-amide esters can be converted into the corresponding mixed-substituted tetrathianes. rsc.org

Another example involves the cyclocondensation of 2,2-dichloroethenylbenzamide, which leads to the formation of a this compound derivative. researchgate.net These reactions highlight the utility of building the tetrathiane core from acyclic precursors through cyclization.

Routes Involving Disulfur Dichloride

Disulfur dichloride (S₂Cl₂) is a key reagent in several synthetic strategies for 1,2,4,5-tetrathianes, acting as a source of the S-S linkage. Its reaction with compounds containing an active methylene group flanked by two electron-withdrawing groups is a prominent method.

The reaction between N,N'-disubstituted malondiamides and S₂Cl₂ in a solvent like benzene (B151609) at reflux temperature provides a direct and efficient synthesis of 3,6-dicarbamoyl-1,2,4,5-tetrathianes. cdnsciencepub.com This method has been used to prepare a range of derivatives with both alkyl and aryl substituents on the nitrogen atoms. cdnsciencepub.com An investigation confirmed that the products of this reaction are indeed the dimeric 1,2,4,5-tetrathianes and not the previously proposed monomeric dithioketones. cdnsciencepub.com

The versatility of this reagent is also demonstrated in its reaction with a half-amide ester of malonic acid, which yields an asymmetrically substituted tetrathiane in high yield (89%). rsc.org In a different approach, the cleavage of a 1,3,2-dithiastannetane with disulfur dichloride was reported to produce a mixture of cyclic polysulfides, which included a this compound derivative. capes.gov.br

Table 2: Synthesis of Tetrathianes using Disulfur Dichloride

| Reactant | Reagent | Conditions | Product Class | Yield | Reference |

| N,N'-Dibenzylmalondiamide | S₂Cl₂ | Benzene, reflux | 3,6-bis(benzylcarbamoyl)-1,2,4,5-tetrathiane | 92% | cdnsciencepub.com |

| N,N'-Dipropylmalondiamide | S₂Cl₂ | Benzene, reflux | 3,6-bis(propylcarbamoyl)-1,2,4,5-tetrathiane | 80% | cdnsciencepub.com |

| Ethyl 2-cyano-2-(phenylcarbamoyl)acetate | S₂Cl₂ | Not specified | 3-Ethoxycarbonyl-3-(phenylcarbamoyl)-1,2,4,5-tetrathiane | 89% | rsc.org |

Synthetic Strategies for Substituted 1,2,4,5-Tetrathianes

The synthesis of substituted 1,2,4,5-tetrathianes is highly dependent on the nature of the desired substituent (alkyl, aryl, or part of a spirocyclic system). The choice of starting materials and synthetic route is tailored to incorporate these specific functionalities.

Alkyl-substituted tetrathianes are prepared using several of the general methods previously described. The synthesis of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane (B13733975) can be achieved from thioacetone, which dimerizes to form the target molecule. cdnsciencepub.com The reaction of N,N'-dialkylmalondiamides (e.g., propyl, isopropyl, and benzyl (B1604629) derivatives) with disulfur dichloride serves as a reliable route to 3,6-dialkyl-3,6-dicarbamoyl-1,2,4,5-tetrathianes. cdnsciencepub.com Furthermore, simple dialkyl-substituted derivatives like 3,6-dimethyl-1,2,4,5-tetrathiane (B12789304) are known compounds, synthesized through methods such as the reaction of 1,2-dimethyldithiane with elemental sulfur. ontosight.ai

Aryl-substituted tetrathianes are commonly synthesized from aromatic thioketones or aryl-containing malonamides. The fluoride-anion catalyzed sulfurization of thiobenzophenone with elemental sulfur is a well-documented method for producing 3,3,6,6-tetraphenyl-1,2,4,5-tetrathiane. mdpi.comresearchgate.net This reaction proceeds via the dimerization of the intermediate 3,3-diphenyldithiirane. researchgate.net

Alternatively, the reaction of N,N'-diarylmalondiamides, such as N,N'-diphenylmalondiamide or N,N'-di(4-methylphenyl)malondiamide, with disulfur dichloride yields the corresponding 3,6-diarylcarbamoyl-1,2,4,5-tetrathianes in high yields (77-85%). cdnsciencepub.com A tetrathiane bearing both anilide and ethoxycarbonyl groups has also been synthesized from the appropriate malonic acid derivative and disulfur dichloride. rsc.org

Spirocyclic systems, where the carbon atoms of the tetrathiane ring are also part of another ring system, are typically accessed from cyclic thioketones. The sulfurization of adamantanethione, a rigid bicyclic thioketone, can lead to the formation of a dispiro-1,2,4,5-tetrathiane. mdpi.comuzh.ch Similarly, reacting 2,2,4,4-tetramethyl-3-thioxocyclobutanone with elemental sulfur and a fluoride catalyst yields the corresponding bis-spirocyclic this compound. mdpi.comresearchgate.net These reactions also proceed through the dimerization of an intermediate spirocyclic dithiirane. mdpi.com

Table 3: Examples of Substituted 1,2,4,5-Tetrathianes

| Substituent Type | Precursor | Method | Product | Reference |

| Alkyl | N,N'-Diisopropylmalondiamide | Reaction with S₂Cl₂ | 3,6-bis(isopropylcarbamoyl)-1,2,4,5-tetrathiane | cdnsciencepub.com |

| Aryl | Thiobenzophenone | Catalytic sulfurization | 3,3,6,6-Tetraphenyl-1,2,4,5-tetrathiane | mdpi.com |

| Spirocyclic | Adamantanethione | Catalytic sulfurization | Dispiro(adamantane-2,3'- mdpi.comontosight.aiCurrent time information in Bangalore, IN.vulcanchem.comtetrathiane-6',2''-adamantane) | mdpi.comuzh.ch |

| Spirocyclic | 2,2,4,4-Tetramethyl-3-thioxocyclobutanone | Catalytic sulfurization | Dispiro-1,2,4,5-tetrathiane derivative | mdpi.com |

4 Regio- and Stereoselective Synthesis Challenges

The synthesis of 1,2,4,5-tetrathianes, particularly substituted derivatives, is frequently complicated by significant challenges in achieving regio- and stereocontrol. These difficulties are deeply rooted in the mechanistic pathways of their formation, which often involve reactive intermediates that are hard to control. The common route to 3,6-disubstituted-1,2,4,5-tetrathianes involves the dimerization of thioketones, a process that underscores the inherent stereochemical hurdles.

A key challenge arises from the nature of the intermediates formed during the sulfurization of thioketones. The reaction is proposed to proceed through the formation of dithiiranes, which exist in equilibrium with their ring-opened diradical or zwitterionic forms. mdpi.com These highly reactive species can then dimerize in a stepwise manner. The diradical/zwitterionic character of the intermediate makes it difficult to control the spatial orientation of the substituents as the final tetrathiane ring is formed, often leading to a mixture of stereoisomers.

For instance, the synthesis of 3,6-disubstituted-1,2,4,5-tetrathianes typically yields a mixture of cis and trans isomers. The ratio of these isomers is often dependent on the reaction conditions and the nature of the substituents on the starting thioketone, but achieving high diastereoselectivity for one isomer over the other remains a significant synthetic obstacle.

Furthermore, regioselectivity becomes a critical issue when unsymmetrical thioketones are used or when reaction conditions allow for the formation of other sulfur-rich heterocycles. The same reactive intermediates that lead to 1,2,4,5-tetrathianes can also be diverted to form other products. For example, in fluoride anion-catalyzed sulfurization of thioketones, 1,2,4-trithiolanes and 1,2,3,5,6-pentathiepanes can be formed alongside the desired tetrathiane. mdpi.comclockss.org The control over which heterocyclic ring system is formed is a major regioselective challenge.

An illustrative example of the stereochemical challenge is the reaction of cis-stilbene (B147466) sulfide (B99878), which upon reaction with a ruthenium salen nitrosyl complex, yields the trans-5,6-diphenyl-1,2,3,4-tetrathiane, indicating that an inversion of stereochemistry occurs during the ring closure. acs.org

Computational studies have also shed light on the stereochemical complexities. Ab initio calculations on the parent this compound and its tetramethyl-substituted derivative reveal the subtle energy differences between different conformations, such as the chair and twist forms. For the unsubstituted this compound, the C2h symmetric chair conformation is more stable than the twist form. However, for 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane, the D2 symmetric twist-boat conformation is calculated to be more stable than the chair form. researchgate.net This indicates that substituent effects can significantly influence the conformational preference, which in turn relates to the stereochemical outcome of the synthesis.

| Compound | More Stable Conformation | Energy Difference (kJ mol-1) |

|---|---|---|

| This compound | Chair (C2h) | 10.7 (relative to twist form) |

| 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane | Twist-boat (D2) | 4.0 (relative to chair form) |

The formation of various side products further complicates the synthesis. In certain reactions, the desired tetrathiane is only a minor product. For instance, the thermal reaction of bis(trifluoromethyl)sulfine with thiophosgene (B130339) yields 3,3,6,6-tetrakis(trifluoromethyl)-1,2,4,5-tetrathiane in only a 3% yield. mdpi.com

| Starting Thioketone | Products | Significance |

|---|---|---|

| 2,2,4,4-Tetramethyl-3-thioxocyclobutanone | This compound derivative | Demonstrates lack of regioselectivity, forming multiple sulfur heterocycles. |

| Dithiolactone derivative | ||

| Dithiocarboxylate derivative |

Reaction Mechanisms and Chemical Transformations of 1,2,4,5 Tetrathiane

Mechanistic Elucidation of Formation Pathways

The synthesis of 1,2,4,5-tetrathianes often proceeds from thioketones in the presence of a sulfur source. The mechanism of this transformation involves several key steps and reactive intermediates, which have been the subject of detailed investigation.

A proposed mechanism for the formation of 1,2,4,5-tetrathianes is initiated by the nucleophilic attack on the carbon atom of a thiocarbonyl group (C=S). clockss.org The thiocarbonyl carbon is electrophilic, analogous to the carbon in a carbonyl group, making it susceptible to attack by nucleophiles. pressbooks.pubmasterorganicchemistry.comlibretexts.orgmsu.edu In syntheses catalyzed by sodium thiophenoxide, for example, the reaction begins with the ring-opening of elemental sulfur (S₈) by the thiophenoxide to generate oligothiolate anions (C₆H₅-Sₙ⁻). clockss.org These anions then act as the nucleophile, attacking the electrophilic carbon of the thioketone. clockss.org This initial attack forms a tetrahedral intermediate, which is a critical step in the pathway toward the tetrathiane ring. clockss.orglibretexts.org

This carbophilic attack is a key distinction from other reactions of thioketones where attack at the sulfur atom (thiophilic attack) is preferred. clockss.org The subsequent steps involve the dimerization of intermediates generated from this initial nucleophilic addition, ultimately leading to the stable six-membered tetrathiane ring. clockss.orgmdpi.com

The pathway from thioketones to 1,2,4,5-tetrathianes is mediated by highly reactive, transient intermediates. The precise nature and role of these species have been a topic of scientific discussion.

Dithiiranes: Dithiiranes, three-membered rings containing two sulfur atoms, are considered key intermediates in the formation of various sulfur-rich heterocycles. mdpi.comresearchgate.netresearchgate.net In the context of tetrathiane synthesis, it is proposed that a thioketone reacts with a sulfur source to form an unstable dithiirane (B14625396). mdpi.comresearchgate.net This dithiirane can exist in equilibrium with its ring-opened form, which may be a diradical or a zwitterion. mdpi.comresearchgate.netresearchgate.net The step-wise dimerization of this reactive intermediate is believed to lead directly to the formation of the 1,2,4,5-tetrathiane ring. mdpi.comresearchgate.net

Thione S-sulfides: Thione S-sulfides (also known as thiosulfines) are another class of reactive 1,3-dipolar intermediates that have been implicated in sulfur chemistry. clockss.orgcapes.gov.br However, their role in the formation of 1,2,4,5-tetrathianes is debated. Some studies propose that thione S-sulfides are not intermediates in the main pathway to tetrathianes because they react rapidly with thioketones to form 1,2,4-trithiolanes instead. clockss.org This suggests that the formation of tetrathianes and trithiolanes are competing, rather than sequential, processes originating from different reaction pathways. clockss.org Other research, however, considers dithiiranes and their isomeric thione S-sulfides as potential precursors in the formation of sulfur-rich heterocycles, including tetrathianes, under specific reaction conditions. capes.gov.brfigshare.com

| Intermediate | Proposed Role in this compound Formation | Supporting Evidence / Counterarguments |

| Dithiirane | Key intermediate that undergoes step-wise dimerization. mdpi.comresearchgate.net | Formed from thioketones and a sulfur source; exists in equilibrium with a ring-opened diradical/zwitterionic species. mdpi.comresearchgate.netresearchgate.net |

| Thione S-sulfide | Debated; may not be a direct precursor. clockss.org | Reacts quickly with thioketones to form 1,2,4-trithiolanes, suggesting a competing reaction pathway. clockss.org Some contexts consider it a possible intermediate. capes.gov.brfigshare.com |

Ring Transformations and Interconversions

The this compound ring can undergo transformations leading to other sulfur-containing heterocycles, primarily through ring expansion. Ring contraction, however, appears to be less favorable.

1,2,4,5-tetrathianes can be converted into seven-membered 1,2,3,5,6-pentathiepanes. This ring expansion typically occurs when the tetrathiane is treated with an excess of elemental sulfur, often under the influence of a thiolate catalyst. clockss.org The key intermediate in this transformation is a ring-opened species (45 in the cited literature) generated by the nucleophilic attack of an oligothiolate anion on one of the disulfide bonds of the tetrathiane ring. clockss.org This intermediate can then incorporate an additional sulfur atom to form the larger pentathiepane ring. clockss.orgmdpi.com The equilibrium between the tetrathiane and the pentathiepane can be influenced by the concentration of elemental sulfur. clockss.org

For instance, the reaction of adamantanethione with sulfur and a catalytic amount of sodium thiophenoxide can yield the corresponding 1,2,3,5,6-pentathiepane, which exists in a mobile equilibrium with the this compound. clockss.org

The conversion of a this compound into a five-membered 1,2,4-trithiolane (B1207055) is not a commonly observed reaction. clockss.org Studies involving both thiobenzophenone (B74592) and adamantanethione derivatives have shown that the conversion of the corresponding tetrathiane to a trithiolane does not succeed under conditions that promote other interconversions. clockss.org The formation of a trithiolane from the proposed ring-opened intermediate (45) would necessitate an intramolecular Sₙ2 reaction at a tertiary carbon atom, a process which is kinetically less favorable than the attack on a sulfur atom that leads back to the six-membered ring or to the seven-membered ring expansion product. clockss.org

While direct ring contraction appears disfavored, it has been suggested that a secondary ring-opening of a tetrathiane by a polysulfide anion could theoretically lead to 1,2,4-trithiolanes, although this pathway is considered less probable than alternative reactions. mdpi.com In a different chemical context, 1,2,4-trithiolane has been observed as a product alongside this compound during the α,β-elimination of L-djenkolate, indicating a potential common origin in specific decomposition pathways. jst.go.jp

Reactivity Profiles of the Tetrathiane Ring

The reactivity of the this compound ring is dominated by the chemistry of its disulfide bonds. The sulfur atoms impart redox activity to the molecule, and the S-S bonds are susceptible to cleavage by nucleophiles and reducing agents. clockss.orgvulcanchem.com

Selected Reactions of the this compound Ring

| Reagent(s) | Product(s) | Reaction Type | Observations |

| Lithium aluminum hydride (LiAlH₄) | Monothiols (after workup) | Reduction | The disulfide bonds are cleaved by the hydride. The reaction may proceed through an intermediate that eliminates HS⁻. clockss.org |

| Lawesson's reagent | Di-2-thianyl disulfide | Thionation / Rearrangement | Reaction with a cis-tetrathiane derivative at 50 °C resulted in a rearranged disulfide product. oup.com |

| Platinum(0) complex ((Ph₃P)₂Pt(η²-C₂H₄)) | [Pt₂(PPh₃)₄(μ-S)₂] and a thioketone complex | Desulfurization / Complexation | Reaction with 3,3,6,6-tetraphenyl-1,2,4,5-tetrathiane leads to cleavage of the ring and formation of a platinum-sulfido cluster. researchgate.net |

The reduction of 3,6-diphenyl-1,2,4,5-tetrathiane with lithium aluminum hydride, followed by acetylation, yields diphenylmethyl thioacetate. This indicates that the initial reductive cleavage of the disulfide bonds is followed by further reactions. clockss.org The reaction of a cis-tetrathiane with Lawesson's reagent does not lead to a simple thionation of a substituent but rather to a rearrangement involving the tetrathiane ring itself. oup.com Furthermore, the reaction with certain platinum complexes demonstrates the ring's ability to act as a sulfur transfer agent, leading to its decomposition and the formation of metal-sulfido clusters. researchgate.net

Reduction Reactions and Thiol Formation

1,2,4,5-Tetrathianes can be reduced to form thiols through the cleavage of their disulfide bonds. A notable method involves the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of tetraalkyl-substituted 1,2,4,5-tetrathianes with LiAlH₄ has been shown to produce the corresponding monothiols. clockss.org

In a specific example, the reduction of 3,3,6,6-tetraphenyl-1,2,4,5-tetrathiane with lithium aluminum hydride proceeds via the hydridic cleavage of the S-S bonds. clockss.org This is followed by an elimination step involving HS⁻. Subsequent acetylation of the reaction mixture yields diphenylmethyl thioacetate. clockss.org

Another reductive transformation is the desulfurization of the tetrathiane ring. Heating 3,3,6,6-tetraphenyl-1,2,4,5-tetrathiane with copper powder at 180°C results in the removal of sulfur atoms to afford tetraphenylethylene (B103901) in high yield. clockss.org

Reactions with Oxidizing Agents

The this compound ring exhibits a degree of stability towards ambient air, suggesting slow oxidation rates, though prolonged exposure may lead to degradation. vulcanchem.com The reaction of 1,2,4,5-tetrathianes with stronger oxidizing agents or electrophilic reagents can lead to ring cleavage or transformation.

For instance, the reaction of 3,3,6,6-tetraphenyl-1,2,4,5-tetrathiane with a platinum(0) complex, (Ph₃P)₂Pt(η²-C₂H₄), results in the formation of [Pt₂(PPh₃)₄(μ-S)₂] and a platinum(0) thioketone complex. researchgate.net This transformation involves the oxidative addition and cleavage of the sulfur-sulfur bonds by the metal center.

Furthermore, dianions of certain alkanedithioic acids can be oxidized by reagents like thionyl chloride to yield 1,2,4,5-tetrathianes as the main product, alongside various cyclic polysulfides. capes.gov.br

Cycloaddition Reactions (Excluding Bioorthogonal Tetrazines)

While the formation of the this compound ring can occur through complex dimerization pathways of thioketone precursors, its direct participation as a reactant in cycloaddition reactions is not extensively documented in the literature. clockss.orgmdpi.com The focus of research has predominantly been on the synthesis of the tetrathiane ring system itself, often through multi-step mechanisms initiated from thioketones and a sulfur source. mdpi.comnih.gov These formation mechanisms, such as the stepwise dimerization of reactive sulfur-containing intermediates, are distinct from cycloaddition reactions where the stable tetrathiane ring would act as a diene or dipolarophile. mdpi.comnih.gov

Stability and Degradation Pathways of 1,2,4,5-Tetrathianes

The stability of 1,2,4,5-tetrathianes is influenced by substituent effects, temperature, and the presence of other reagents. Computationally, the parent this compound ring is most stable in a C₂h symmetric chair conformation, which is calculated to be 10.7 kJ/mol more stable than the twist form. researchgate.net For substituted versions like 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane (B13733975), the D₂ symmetric twist-boat conformation is favored, being 4.0 kJ/mol more stable than the chair form. researchgate.net

| Compound | Most Stable Conformation | Energy Difference (kJ/mol) | Reference |

| This compound | Chair (C₂h) | 10.7 (vs. Twist) | researchgate.net |

| 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane | Twist-Boat (D₂) | 4.0 (vs. Chair) | researchgate.net |

Thermally, 1,2,4,5-tetrathianes can undergo degradation. Studies on the chemical composition of Parkia speciosa seeds have shown that the concentration of this compound significantly decreases upon cooking, whether by microwaving, steaming, or boiling. nih.gov This thermal instability can lead to the formation of other sulfur compounds, such as 1,3,5-trithiane (B122704) and 1,2,5,6-tetrathiocane. nih.gov Similarly, this compound is a key aroma compound in fresh Shiitake mushrooms, and its concentration is known to diminish during drying processes. sci-hub.se

In the presence of excess elemental sulfur, 1,2,4,5-tetrathianes can exist in equilibrium with larger sulfur-rich heterocycles. For example, some tetrathianes can be converted into the corresponding 1,2,3,5,6-pentathiepanes. mdpi.comnih.gov Despite this reactivity, certain derivatives, such as 3,6-diethyl-1,2,4,5-tetrathiane (B12795223), are reported to be surprisingly stable during long-term storage. google.com

Structural and Conformational Analysis of 1,2,4,5 Tetrathiane

Conformational Preferences and Dynamics

The conformational landscape of 1,2,4,5-tetrathiane is primarily dominated by two key conformers: the chair and the twist-boat. The interplay between these forms and the energy required to transition between them is central to understanding the molecule's dynamic nature.

Chair and Twist Conformations

Computational studies have shown that for the unsubstituted this compound, the chair conformation, which possesses C2h symmetry, is the more stable form. This preference is in line with many six-membered ring systems where the chair conformation typically minimizes torsional strain and unfavorable steric interactions. The twist-boat conformation, in this case, is calculated to be higher in energy. Specifically, ab initio calculations indicate that the C2h symmetric chair conformation of this compound is 10.7 kJ/mol more stable than its twist form. researchgate.net

Energy Barriers of Conformational Interconversion

The conversion between the chair and twist conformations is not a seamless transition but involves surmounting a significant energy barrier. This barrier represents the energy required to distort the ring geometry through higher-energy transition states. For this compound, the interconversion from the more stable chair form to the twist form proceeds through a C2 symmetric transition state. Computational studies have calculated this energy barrier to be 67.5 kJ/mol relative to the chair conformation. researchgate.net This substantial barrier suggests that at ambient temperatures, the chair conformation is the predominant species, and a considerable amount of energy is needed to induce ring inversion to the twist form.

Influence of Substituents on Conformational Equilibrium

The introduction of substituents onto the carbon atoms of the this compound ring can dramatically alter the conformational equilibrium. A prime example of this is 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane (B13733975). In this derivative, the steric hindrance introduced by the bulky methyl groups significantly destabilizes the chair conformation. The 1,3-diaxial interactions that would arise in a chair form are highly unfavorable. Consequently, the conformational preference shifts, and the D2 symmetric twist-boat conformation becomes the more stable arrangement. Computational studies have quantified this reversal, indicating that the twist-boat conformation of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane is 4.0 kJ/mol more stable than the chair form. researchgate.net This highlights the critical role that substituent effects play in dictating the three-dimensional structure of the tetrathiane ring.

Advanced Structural Characterization Methods

To experimentally validate and refine the computationally predicted structures, advanced analytical techniques are employed. X-ray crystallography and gas electron diffraction are two powerful methods that provide precise data on the molecular geometry of compounds like this compound.

X-ray Crystallography for Bond Parameters and Ring Geometry

X-ray crystallography is an indispensable tool for determining the precise three-dimensional structure of molecules in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can map the electron density and, from that, deduce the positions of individual atoms. This technique yields highly accurate measurements of bond lengths, bond angles, and torsional angles, which collectively define the molecule's geometry.

For substituted derivatives of this compound, X-ray crystallography would be instrumental in confirming the predicted chair or twist-boat conformations. For instance, a crystal structure of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane would be expected to show the characteristic bond lengths and angles of a twist-boat conformation, providing experimental evidence for the influence of the methyl substituents.

Gas Electron Diffraction for Gas-Phase Structures

Gas electron diffraction (GED) is a powerful technique for determining the structure of molecules in the gas phase, free from the packing forces present in a crystal lattice. In a GED experiment, a beam of electrons is scattered by the molecules, and the resulting diffraction pattern is analyzed to determine the internuclear distances.

Theoretical and Computational Investigations of Structure

Theoretical and computational chemistry provides powerful tools for investigating the structural and conformational properties of molecules like this compound at a level of detail that is often complementary to experimental methods. These in silico approaches allow for the optimization of molecular geometries, the calculation of relative energies of different conformers, and the analysis of the energetic factors governing the ring's stability and dynamics.

Quantum Chemical Calculations (Ab Initio, DFT) for Geometry Optimization

Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, are fundamental to determining the precise geometric parameters and relative stabilities of this compound's conformers. nih.govrsc.orglibretexts.org These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, a process known as geometry optimization. researchgate.net

For this compound, the two primary conformations of interest are the chair and the twist forms. Ab initio calculations at the Hartree-Fock (HF) level of theory with a 6-31+G* basis set have been employed for the geometry optimization of these structures. nih.gov Subsequent single-point energy calculations using higher levels of theory, such as Møller-Plesset perturbation theory (MP2) and DFT with the B3LYP functional, provide more accurate energy values. nih.gov

Computational studies have identified the C₂h symmetric chair conformation as the global energy minimum. nih.gov The twist form is calculated to be a higher-energy conformer. The energy difference between these two forms has been calculated to be 10.7 kJ/mol. nih.gov The interconversion between the chair and twist forms proceeds through a C₂ symmetric transition state, which has a calculated energy barrier of 67.5 kJ/mol relative to the stable chair conformation. nih.gov

| Conformer / State | Symmetry | Relative Energy (kJ/mol) | Reference |

|---|---|---|---|

| Chair | C₂h | 0.0 (Global Minimum) | nih.gov |

| Twist | - | 10.7 | nih.gov |

| Transition State (Chair-Twist Interconversion) | C₂ | 67.5 | nih.gov |

These quantum chemical methods provide essential data on bond lengths, bond angles, and dihedral angles that characterize the precise three-dimensional structure of each stable conformer.

Molecular Mechanics Studies for Conformational Energies

Molecular mechanics is a computational method that utilizes classical mechanics and empirically derived force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. This approach is particularly efficient for exploring the conformational landscape of larger molecules and determining the relative energies of different conformers. The total steric energy is calculated as a sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions.

While quantum mechanical methods are frequently reported for a small molecule like this compound, molecular mechanics remains a valuable tool for conformational analysis. However, specific studies applying force fields like MM2 or MM3 to comprehensively detail the conformational energies of the parent this compound are not prominently featured in the surveyed scientific literature, with many recent studies favoring the higher accuracy of DFT and ab initio methods for this system. nih.gov

Analysis of Ring Strain Energy

Ring strain is a measure of the inherent instability of a cyclic molecule due to its geometry being forced to deviate from the ideal, strain-free arrangement of a comparable acyclic molecule. libretexts.org This excess energy, or strain energy, is a combination of angle strain (from distorted bond angles), torsional strain (from eclipsing interactions), and transannular strain (non-bonded steric repulsions across the ring). researchgate.netstackexchange.com

The ring strain energy (RSE) can be quantitatively evaluated computationally through the use of isodesmic or homodesmotic reactions. q-chem.com These are hypothetical reactions where the number and type of bonds on the reactant side are conserved on the product side, allowing for the cancellation of systematic errors in the calculation and isolating the energy associated with the ring's strain. q-chem.comnih.gov For instance, the energy difference between the cyclic molecule and a set of appropriate strain-free acyclic fragments provides a direct measure of the RSE. nih.gov

Molecular Dynamics Simulations (General mention for structural studies)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including conformational changes, vibrational motions, and interactions with its environment.

For structural studies, MD simulations can explore the potential energy surface of a molecule, revealing the accessible conformations and the pathways for interconversion between them. This technique is particularly useful for understanding the flexibility of cyclic systems. While specific MD studies focusing solely on the parent this compound are not widely documented, the methodology has been successfully applied to investigate the conformational behavior of analogous six-membered rings. For example, MD simulations, in conjunction with DFT, have been used to study the stable conformers of 3,3,6,6-tetramethyl-1,2,4,5-tetroxane, a closely related heterocycle. researchgate.net Such studies demonstrate the utility of MD in characterizing the dynamic structural properties of heterocyclic compounds. The method is also broadly applied to understand the behavior of other sulfur-containing molecular systems. nih.gov

Spectroscopic Investigations and Advanced Characterization of 1,2,4,5 Tetrathiane

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of 1,2,4,5-tetrathiane. uni-siegen.de It relies on the principle that molecules absorb light at specific frequencies corresponding to their natural modes of vibration. uni-siegen.de For a non-linear molecule like this compound, there are 3N-6 fundamental vibrations, where N is the number of atoms. uni-siegen.de

The assignment of specific vibrational bands in the IR and Raman spectra to the corresponding normal modes is a fundamental step in characterizing a molecule. For complex molecules, this assignment is often aided by theoretical calculations. In the study of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane (B13733975), a derivative of the parent compound, researchers measured the IR and Raman spectra and assigned the observed bands to different normal modes of vibration. researchgate.netconicet.gov.ar This process was supported by Density Functional Theory (DFT) calculations, which compute the molecule's vibrational properties. researchgate.netconicet.gov.ar The comparison between experimental and calculated frequencies allows for a reliable assignment of the vibrational modes, such as S-S stretching, C-S stretching, and various bending and torsional modes within the ring structure. researchgate.net

Table 1: Examples of Assigned Vibrational Modes for a this compound Derivative This table is illustrative, based on findings for 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Activity |

| S-S Stretch | 480 - 520 | Raman |

| C-S Stretch | 600 - 750 | IR, Raman |

| CH₂ Rocking/Twisting | 800 - 1200 | IR |

| C-C Stretch | 900 - 1000 | Raman |

Scaled Quantum Mechanics (SQM) Force Field Definition

To improve the accuracy of theoretical vibrational frequency calculations, the Scaled Quantum Mechanics (SQM) force field method is often employed. researchgate.net This method involves scaling the force constants calculated from quantum chemical methods (like DFT) to achieve the best possible agreement with experimentally observed frequencies. researchgate.net For 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane, the experimental vibrational data from IR and Raman spectra were used as a basis to define an SQM force field. researchgate.netconicet.gov.ar This refined force field not only provides more accurate vibrational frequency predictions but also allows for a detailed comparison of force constants and geometrical parameters with related molecules, offering insights into the electronic and structural properties of the tetrathiane ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for studying the conformational dynamics of cyclic molecules like this compound. It provides information on the chemical environment of magnetically active nuclei, such as ¹³C and ¹H.

Carbon-13 (¹³C) NMR spectroscopy is particularly useful for analyzing the structure and conformation of this compound. The chemical shifts of the carbon atoms are highly sensitive to their local geometric and electronic environment. The this compound ring can exist in different conformations, primarily the chair and the twist-boat forms. sikhcom.netresearchgate.net

At room temperature, the interconversion between these conformers may be rapid on the NMR timescale, resulting in a single, time-averaged signal for the chemically equivalent methylene (B1212753) (CH₂) carbons. However, at low temperatures, this interconversion can be slowed down, allowing for the observation of distinct signals for each conformer. sikhcom.net This technique has been successfully applied to cyclohexane (B81311) derivatives to quantify the populations of chair and twist-boat conformations. sikhcom.net The different symmetries of the conformers (e.g., C₂h for the chair and D₂ for the twist) lead to a different number of expected ¹³C signals, which allows for unambiguous identification. sikhcom.netresearchgate.net For the parent this compound, the chair conformation is reported to be more stable than the twist form. researchgate.net However, for some derivatives like 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane, the twist-boat conformation is found to be the dominant and lower-energy form. researchgate.netwikidoc.org

Dynamic NMR (DNMR) refers to the study of chemical rate processes by NMR spectroscopy. unibas.it It is the definitive technique for measuring the energy barriers associated with conformational interconversions, such as the chair-to-twist-boat flip in the this compound ring. oup.com

By monitoring the changes in the NMR lineshape over a range of temperatures, from the slow-exchange to the fast-exchange limit, one can extract the rate constants for the interconversion process at each temperature. unibas.it From these rate constants, the free energy of activation (ΔG‡) for the process can be calculated. unibas.it Ab initio calculations have been used to compute the energy barriers for these interconversions. For the parent this compound, the interconversion from the more stable chair form to the twist form proceeds through a transition state, with a calculated energy barrier of 67.5 kJ/mol. researchgate.net For 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane, where the twist form is more stable, the calculated strain energy for the twist-to-chair process is 61.1 kJ/mol. researchgate.net DNMR studies provide the experimental validation and quantification of these theoretically predicted energy barriers. sikhcom.netoup.com

Table 2: Calculated Conformational Energy Data for this compound and a Derivative Data sourced from ab initio calculations. researchgate.net

| Compound | Conformation | Relative Stability (kJ/mol) | Interconversion Barrier (kJ/mol) |

| This compound | Chair (C₂h) | 0 (More Stable) | 67.5 (Chair to Twist) |

| Twist (D₂) | +10.7 | ||

| 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane | Twist (D₂) | 0 (More Stable) | 61.1 (Twist to Chair) |

| Chair (C₂h) | +4.0 |

Mass Spectrometry (MS) Applications Beyond Identification

While mass spectrometry is routinely used to determine the molecular weight of a compound, its application extends to detailed structural elucidation through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺·), which then undergoes a series of fragmentation reactions to produce smaller, charged fragments. libretexts.org

The fragmentation of cyclic sulfur compounds is often characterized by the cleavage of the ring structure. For this compound, the fragmentation pathways would likely involve the scission of the S-S and C-S bonds. The analysis of these fragmentation patterns can help to:

Confirm the ring structure: The observed neutral losses and fragment ions can be pieced together to confirm the connectivity of the atoms within the ring. For example, the loss of S₂ or CH₂S units would be diagnostic for the tetrathiane structure.

Distinguish isomers: Different isomers of tetrathianes would produce distinct fragmentation patterns, allowing them to be differentiated. aip.org

Elucidate substituent structures: For derivatives of this compound, the fragmentation of the substituent groups provides information about their structure, complementing the data on the heterocyclic ring. miamioh.edu

Advanced techniques like tandem mass spectrometry (MS/MS) can be used to isolate a specific fragment ion and induce further fragmentation, providing even more detailed structural information and helping to map complex fragmentation pathways. lifesciencesite.com

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous structural confirmation of this compound and its derivatives. Unlike low-resolution mass spectrometry, HRMS provides the high mass accuracy necessary to determine the elemental composition of a molecule from its exact mass. This capability is essential for distinguishing between compounds with the same nominal mass but different chemical formulas.

In the analysis of complex environmental or biological samples, Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS) has been employed to identify polysulfides. For instance, studies of lake sediments have successfully used GC-HRMS to analyze for various organic sulfur compounds, confirming the presence of this compound among other related polysulfides. nih.gov The high precision of HRMS allows for the confident identification of the molecular ion, providing empirical formula data that corroborates the proposed tetrathiane structure.

Furthermore, in synthetic chemistry, HRMS is indispensable for characterizing novel tetrathiane derivatives. For example, following the synthesis of a mixed this compound derivative from an amido ester and disulphur dichloride, HRMS was used to confirm the elemental analysis of a subsequent reaction product, a crucial step in elucidating the reaction mechanism and verifying the structure of the resulting compound. rsc.org Similarly, the structure of a tetrathiane derivative formed from the reaction of thiobenzophenone (B74592) with sulfur was confirmed through elemental analysis and high-resolution mass spectrometry, which verified the molecular formula based on the precise mass-to-charge ratio (m/z) of the molecular ion and its isotope peaks. clockss.org

Mass Spectrometry in Ion-Molecule Reactions (e.g., SIFT-MS)

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is an advanced analytical technique for real-time, quantitative analysis of trace volatile organic compounds (VOCs). wikipedia.org The method involves chemical ionization of analytes via precisely controlled ion-molecule reactions in a flow tube. wikipedia.orgnih.gov A key feature of SIFT-MS is the use of multiple, mass-selected precursor ions (typically H₃O⁺, NO⁺, and O₂⁺) in a soft ionization process that minimizes fragmentation, simplifying complex spectra. sift-ms.com The instrument operates under thermal conditions, where ion-molecule collision energies are primarily thermal, allowing for the calculation of absolute concentrations without calibration standards. wikipedia.orgfmach.it

The applicability of SIFT-MS extends to the analysis of sulfur-containing heterocyclic compounds like derivatives of this compound. Theoretical studies have been conducted to compute the rate coefficients for the ion-molecule reactions between VOCs and the standard SIFT-MS precursor ions. fmach.it These calculations are vital for the accurate quantification of target compounds. fmach.it Research into VOCs relevant to food products, such as wine, has included the theoretical evaluation of rate coefficients for both cis- and trans-3,6-dimethyl-1,2,4,5-tetrathiane. fmach.it The calculations, performed at various temperatures (e.g., 300 K), provide the foundational kinetic data necessary for their detection and quantification in complex gaseous mixtures using SIFT-MS. fmach.it The ability to use different precursor ions allows for broader compound coverage; for example, a compound that does not react with H₃O⁺ may be detectable with NO⁺ or O₂⁺. sift-ms.com

Table 1: SIFT-MS Precursor Ions and Their Function

| Precursor Ion | Typical Use | Ionization Mechanism |

|---|---|---|

| H₃O⁺ | Broad-spectrum analysis of most VOCs | Proton Transfer |

| NO⁺ | Differentiating isomeric and isobaric compounds | Charge Transfer, Adduct Formation |

| O₂⁺ | Analysis of less reactive compounds (e.g., alkanes) | Charge Transfer |

This table provides a general overview of the precursor ions commonly used in SIFT-MS analysis. wikipedia.orgsift-ms.com

Chromatographic Techniques for Separation and Analysis of Derivatives

Chromatographic techniques, particularly gas chromatography (GC), are fundamental for the separation and analysis of this compound derivatives, which are often found in complex volatile mixtures. nih.govijpsjournal.com The choice of the stationary phase (the column) is crucial for achieving effective separation of isomers and related compounds.

The analysis of food volatiles has led to the identification of various tetrathiane derivatives. In a study on scallion pancakes, (Z)- and (E)-isomers of 3,6-diethyl-1,2,4,5-tetrathiane (B12795223) were identified for the first time in a scallion-based food. mdpi.com The separation of these geometric isomers was accomplished using gas chromatography-mass spectrometry (GC-MS). mdpi.com While the isomers showed similar mass spectra, they were distinguished using their linear retention indices (LRIs). mdpi.com The study reported the successful separation on both a nonpolar HP-5MS column and a polar DB-Wax column, highlighting the importance of using columns with different polarities for comprehensive analysis. mdpi.com

In environmental analysis, GC coupled with mass spectrometry has been used to separate and identify polysulfides in sediment samples, where this compound was detected alongside other sulfur heterocycles. nih.gov The chromatographic separation is the first critical step that allows for the individual introduction of each compound into the mass spectrometer for identification. nih.gov

Table 2: GC Separation Data for this compound Derivatives

| Compound | Isomer | Analytical Column | Linear Retention Index (LRI) | Source |

|---|---|---|---|---|

| 3,6-diethyl-1,2,4,5-tetrathiane | Z-isomer | HP-5MS | 1610 | mdpi.com |

| 3,6-diethyl-1,2,4,5-tetrathiane | E-isomer | HP-5MS | 1613 | mdpi.com |

This table presents the reported Linear Retention Indices for the isomers of a this compound derivative on a specific GC column. mdpi.com

Gas Chromatography-Olfactometry (GC-O) for Odorant Activity (Focus on detection, not sensory description)

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of a gas chromatograph with the high sensitivity of the human nose as a detector. wikipedia.org In a GC-O system, the column effluent is split between a conventional detector (like a mass spectrometer) and a sniffing port, where a trained assessor can detect odor-active compounds as they elute. aidic.itglsciences.eu This method is exceptionally effective for identifying compounds that contribute to the aroma of a sample, even those present at concentrations below the instrumental detection limit. aidic.it

GC-O has been instrumental in identifying this compound as an odor-active compound in natural products. In a study of shiitake mushrooms, this compound was determined to be a predominant odorant through GC-O analysis. nih.gov Methodologies such as Detection Frequency Analysis (DFA), where multiple assessors note the detection of an odor at a specific retention time, and Aroma Extract Dilution Analysis (AEDA), where an extract is serially diluted until no odor is perceivable, are used to gauge the relative importance of an odorant. wikipedia.orgnih.gov In the AEDA method, the highest dilution at which a compound is still detected is known as its flavor dilution (FD) factor. nih.gov

The application of GC-O was also crucial in the characterization of key odorants in scallion pancakes, where (Z/E)-3,6-diethyl-1,2,4,5-tetrathiane was detected as an odor-active compound. mdpi.com By correlating the instrumental data from the GC-MS with the sensory detection from the olfactometry port, researchers can pinpoint specific compounds responsible for odor activity within a complex mixture. mdpi.comwikipedia.orgnih.gov

Table 3: GC-O Detection of this compound

| Compound | Food Matrix | GC-O Method | Retention Index (RI) | Column | Source |

|---|---|---|---|---|---|

| This compound | Shiitake Mushroom | AEDA, DFA | 2207 | Rtx®-Wax | nih.gov |

This table summarizes the detection of this compound as an odor-active compound using GC-O. nih.gov

Natural Occurrence, Isolation, and Biosynthetic Pathways of 1,2,4,5 Tetrathiane

Identification and Distribution in Biological Matrices

1,2,4,5-Tetrathiane is a naturally occurring cyclic polysulfide that has been identified in a variety of biological sources, including fungi and plants. It is recognized as a volatile organic compound contributing to the chemical profile of these organisms. beilstein-journals.orgfoodb.ca

The presence of this compound is well-documented in several species of edible mushrooms. It is considered one of the important characteristic sulfur compounds in dried shiitake mushrooms (Lentinula edodes). tandfonline.comcabidigitallibrary.orgresearchgate.netresearchgate.net Studies have shown that while fresh shiitake mushrooms contain low levels of volatile compounds, the drying process significantly increases the concentration of cyclic sulfur compounds like this compound. researchgate.netsci-hub.se For instance, pan-frying raw shiitake mushrooms has been shown to significantly increase the levels of this compound. acs.org In addition to shiitake, this compound has also been detected in common mushrooms (Agaricus bisporus) and oyster mushrooms (Pleurotus ostreatus). foodb.ca In some cases, its formation in pickled shiitake mushrooms is dependent on the starter culture used during fermentation. nih.govresearchgate.net

Table 1: Occurrence of this compound in Fungi This table is interactive. You can sort and filter the data.

| Mushroom Species | Scientific Name | Condition/Part | Reference |

|---|---|---|---|

| Shiitake Mushroom | Lentinula edodes | Dried | tandfonline.comresearchgate.netresearchgate.net |

| Shiitake Mushroom | Lentinula edodes | Pan-fried | acs.org |

| Shiitake Mushroom | Lentinula edodes | Pickled (with Lb.BB-46) | nih.govresearchgate.net |

| Shiitake Mushroom | Lentinula edodes | Raw | annualreviews.org |

| Common Mushroom | Agaricus bisporus | General | foodb.ca |

This compound has been identified as a component of the volatile profile of several plant species. It is a known constituent of the seeds of the stinky bean (Parkia speciosa), a plant found in Southeast Asia. fortunepublish.comresearchgate.netnih.gov Studies on uncooked stinky bean seeds have confirmed the presence of this compound among other cyclic polysulfides. researcher.lifenih.gov

The compound is also found in various Allium species. For example, trans-3,6-diethyl-1,2,4,5-tetrathiane has been detected in the headspace of common onion (Allium cepa). mdpi.com Furthermore, (Z/E)-3,6-Diethyl-1,2,4,5-tetrathiane was identified for the first time in scallion-containing food, specifically scallion pancakes. mdpi.com

Table 2: Occurrence of this compound in Plants This table is interactive. You can sort and filter the data.

| Plant Species | Scientific Name | Compound Form | Reference |

|---|---|---|---|

| Stinky Bean | Parkia speciosa | This compound | fortunepublish.comresearchgate.netnih.gov |

| Scallion | Allium sp. | (Z/E)-3,6-Diethyl-1,2,4,5-tetrathiane | mdpi.com |

Proposed Biosynthetic Mechanisms

The formation of this compound can occur through both enzymatic and non-enzymatic pathways, often involving the transformation of sulfur-containing precursors.

In shiitake mushrooms, the biosynthesis of sulfur-containing flavor compounds, including this compound, originates from a precursor called lentinic acid. cabidigitallibrary.orgresearchgate.netmdpi.com This process involves a two-step enzymatic reaction. cabidigitallibrary.orgresearchgate.net First, the enzyme γ-glutamyl transpeptidase (γ-GGT) hydrolyzes lentinic acid. sci-hub.semdpi.comnih.gov The resulting intermediate is then acted upon by cysteine sulfoxide (B87167) lyase (C-S lyase), which leads to the formation of an unstable and highly reactive thiosulfinate. cabidigitallibrary.orgsci-hub.semdpi.com This thiosulfinate subsequently undergoes a series of complex non-enzymatic reactions, leading to the formation of various cyclic sulfur compounds, including this compound. researchgate.netmdpi.com Similarly, in Allium species, disruption of the plant tissue brings the enzyme alliinase into contact with sulfur-containing precursors (cysteine sulfoxides), initiating a cascade that produces unstable thiosulfinates which then rearrange into various volatile sulfur compounds. mdpi.comishs.org

Non-enzymatic reactions are crucial in the final steps of this compound formation. cabidigitallibrary.orgmdpi.com The thiosulfinates produced by enzymatic action are unstable and spontaneously degrade and polymerize to form various cyclic polysulfides. tandfonline.comresearchgate.net

Thermal processes like drying, cooking, or processing can also significantly influence the concentration of this compound. researchgate.net In shiitake mushrooms, drying leads to an increase in cyclic sulfur compounds, including this compound, while straight-chain sulfur compounds decrease. researchgate.netsci-hub.se Pan-frying has also been shown to significantly generate this compound. acs.org Conversely, in stinky bean seeds, thermal treatment such as boiling or microwaving has been observed to decrease the amount of this compound, while other polysulfides like 1,3,5-trithiane (B122704) were detected, suggesting thermal degradation and transformation pathways. researcher.lifenih.gov

Role as Volatile Metabolites (Focus on formation and presence, not sensory attributes)

This compound is a volatile metabolite that contributes to the complex chemical signature of the organisms in which it is found. Its formation is often linked to processing that disrupts cellular structures, such as crushing, cutting, or heating, which facilitates the enzymatic and subsequent non-enzymatic reactions described above. researchgate.netsci-hub.semdpi.com

In shiitake mushrooms, the content of volatile compounds is low in the fresh state but increases upon processing. researchgate.net Drying, in particular, promotes the formation of cyclic sulfur compounds like this compound. researchgate.netsci-hub.se Studies analyzing the volatile profiles of shiitake have consistently identified this compound, especially in dried or heat-treated samples. cabidigitallibrary.orgresearchgate.netresearchgate.net

In plants like the stinky bean and various Allium species, this compound and its derivatives are part of the suite of volatile sulfur compounds released upon tissue damage. fortunepublish.commdpi.com The presence of these volatile metabolites is a result of the enzymatic breakdown of non-volatile sulfur-containing precursors stored within the plant cells. mdpi.comishs.org

Advanced Applications and Material Science Relevance of 1,2,4,5 Tetrathiane

Precursors in Organosulfur Synthesis

1,2,4,5-Tetrathiane and its derivatives serve as valuable precursors in the synthesis of other organosulfur compounds. unifi.it Their reactivity allows for the formation of a variety of sulfur-containing heterocycles.

Role in the Formation of Other Polysulfurated Compounds

The this compound ring can be chemically transformed to yield other polysulfurated compounds. For instance, when treated with sodium tetrasulfide (Na₂S₄) in dimethylformamide (DMF), this compound can be converted to 1,2,3,5,6-pentathiepane, also known as lenthionine. mundialsiglo21.com This highlights its utility as a building block for more complex sulfur-rich cyclic systems.

Furthermore, research has shown that the reaction of 1,3,5-trithianes with sulfur monochloride and sodium sulfide (B99878) can lead to the formation of 1,2,4,5-tetrathianes as a major byproduct alongside the desired 1,2,4-trithiolanes. taylorandfrancis.com The interconversion between different polysulfurated heterocycles is a key aspect of their chemistry. For example, in the presence of a thiolate catalyst, an equilibrium can be established between 1,2,4,5-tetrathianes and 1,2,3,5,6-pentathiepanes. clockss.org

The synthesis of 1,2,4,5-tetrathianes often involves the dimerization of transient intermediates. One proposed mechanism involves the nucleophilic attack of an oligothiolate on the carbon atom of a thioketone, initiating a process that leads to the formation of the tetrathiane ring. clockss.orgmdpi.com This step-wise dimerization is a key process in the formation of these sulfur-rich heterocycles. mdpi.com

Potential in Polymer and Materials Chemistry

The incorporation of sulfur atoms into polymers can impart unique and desirable properties, making sulfur-containing compounds like this compound subjects of interest in materials science. nih.gov

Integration into Sulfur Chemistry in Polymer Science

Sulfur chemistry plays a crucial role in modern polymer science, with various sulfur-based reactions being utilized to design and prepare advanced polymeric materials. nih.gov While direct polymerization of this compound is not widely reported, its synthesis and reactions are relevant to the broader field of sulfur-containing polymers. The study of sulfur-rich heterocycles contributes to the understanding of sulfur-sulfur bond dynamics, which is essential for developing dynamic and self-healing polymers. cjps.org The principles learned from the formation and reactivity of tetrathianes can inform the design of new monomers and polymerization strategies for creating sulfur-rich polymers with tailored properties. nih.govcjps.org

Exploration in Advanced Material Design (General Concepts)

The high sulfur content in this compound and related compounds makes them conceptually interesting for advanced materials. Sulfur-containing polymers are known for their high refractive indices, making them suitable for optical applications such as lenses and coatings. scidb.cn Theoretical studies on sulfur-containing polymers, including those with heterocyclic and bridged-ring structures, aim to predict and optimize their optical properties. scidb.cn Although not specifically focused on this compound, this research provides a framework for how such sulfur-rich molecules could be integrated into the design of next-generation optical materials. scidb.cn

Furthermore, the study of sulfur-rich heterocycles is relevant to the development of high-energy density materials (HEDMs). While research in this area has focused more on nitrogen-rich heterocycles like 1,2,4,5-tetrazine, the principles of enhancing thermal stability and detonation performance through chemical modification could be conceptually applied to sulfur-containing rings. nih.gov

Flavor Research: Formation and Detection as Key Odorants (Focus on chemical/biochemical processes, not sensory evaluation)

This compound has been identified as a key odorant in various foods, particularly in mushrooms. mdpi.commdpi.comnih.gov Its formation is a result of complex chemical and biochemical processes that occur during the growth, processing, and storage of food.

The formation of this compound and other volatile sulfur compounds in shiitake mushrooms is significantly influenced by processing methods such as drying and cooking. mdpi.comacs.orgresearchgate.net For instance, pan-frying raw shiitake mushrooms leads to a significant increase in the concentration of this compound. acs.orgresearchgate.net Similarly, different drying techniques can affect the final concentration of this compound in the mushrooms. mdpi.comnih.gov

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) are crucial for the detection and identification of this compound in food matrices. mdpi.comnih.govnih.govmdpi.com These methods, often combined with extraction techniques like solvent-assisted flavor evaporation (SAFE) or headspace solid-phase microextraction (HS-SPME), allow researchers to quantify the concentration of this and other volatile compounds. mdpi.comnih.govsci-hub.se

The table below summarizes the detection and quantification of this compound in various food-related studies.

| Food/System | Processing | Analytical Method(s) | Key Findings |

| Shiitake Mushrooms | Fresh | GC-O-AEDA | Identified as a predominant odorant with a high flavor dilution (FD) factor. mdpi.com |

| Shiitake Mushrooms | Dried | GC-O-AEDA | Showed one of the highest FD factors, indicating a major contribution to the aroma. mdpi.com |

| Shiitake Mushrooms | Pan-fried | GC-O, SIDA | Concentration significantly increased during pan-frying. acs.orgresearchgate.net |

| Shiitake Mushrooms | Dried (different conditions) | GC-MS, GC-IMS | Concentration varied depending on the drying rate. mdpi.comnih.gov |

| Scallion Pancake | Fresh and Stored | GC-O, GC-MS | (Z/E)-3,6-Diethyl-1,2,4,5-tetrathiane was detected for the first time in scallion food. nih.govmdpi.com |

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

A primary focus for future research is the development of more efficient, environmentally friendly, and sustainable methods for synthesizing 1,2,4,5-tetrathianes. Current methods, while effective, often rely on traditional organic solvents and reagents. The push towards "green chemistry" will likely drive the exploration of alternative reaction media, such as water or ionic liquids, and the use of catalysts that are more benign and can be recycled.

Recent studies have shown the potential of fluoride (B91410) anion-catalyzed sulfurization of thioketones with elemental sulfur as a promising route. mdpi.comresearchgate.net Further investigation into this and other catalytic systems could lead to milder reaction conditions and improved yields. Additionally, exploring photochemical or electrochemical methods for the synthesis of the tetrathiane ring could offer novel pathways with high selectivity and reduced waste. The development of one-pot syntheses that minimize purification steps will also be a key area of interest.

Deeper Exploration of Reaction Mechanisms and Intermediates

While the general mechanisms for the formation of 1,2,4,5-tetrathianes are understood, a more detailed picture of the reaction intermediates and transition states is still needed. mdpi.comresearchgate.net The dimerization of thiosulfines (ylides) or the reaction of dithiiranes are considered key steps, but the exact nature of these transient species and the factors that govern their reactivity are not fully elucidated. researchgate.nettandfonline.com

Future work will likely involve the use of advanced spectroscopic techniques, such as time-resolved spectroscopy, to directly observe and characterize these reactive intermediates. Trapping experiments, where intermediates are intercepted by other reagents, will also continue to be a valuable tool. A deeper mechanistic understanding will be crucial for optimizing existing synthetic methods and for designing new reactions that lead to specific tetrathiane derivatives. For instance, the formation of larger sulfur-rich heterocycles like 1,2,3,5,6-pentathiepanes from reactions involving tetrathiane precursors suggests complex, yet-to-be-fully-rationalized mechanistic pathways. mdpi.com

Advanced Computational Modeling for Structure and Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the structure, stability, and reactivity of molecules. researchgate.netacs.orgresearchgate.net In the context of 1,2,4,5-tetrathianes, DFT calculations can provide valuable insights into:

Conformational Analysis: Predicting the most stable conformations of the tetrathiane ring and its substituents.

Reaction Energetics: Calculating the activation energies and reaction enthalpies for different synthetic pathways, helping to identify the most favorable routes.

Spectroscopic Properties: Simulating NMR, IR, and other spectroscopic data to aid in the characterization of new compounds.

Electronic Structure: Understanding the nature of the sulfur-sulfur bonds and how substituents influence the electronic properties of the ring.

Future computational studies will likely employ more sophisticated models that can more accurately account for solvent effects and dynamic processes. researchgate.net The synergy between experimental and computational approaches will be vital for advancing the field, with calculations guiding experimental design and experimental results validating and refining theoretical models.

Controlled Synthesis of Specific Stereoisomers and Functionalized Derivatives

The controlled synthesis of specific stereoisomers (cis/trans isomers) and tetrathianes with desired functional groups remains a significant challenge. tandfonline.comresearchgate.net Many current synthetic methods result in mixtures of isomers that can be difficult to separate. researchgate.net

Future research will focus on developing stereoselective synthetic methods. This could involve the use of chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer. The synthesis of functionalized derivatives is also a key area for development. Introducing reactive functional groups onto the tetrathiane ring would open up possibilities for post-synthesis modifications and the creation of more complex molecules. chim.it For example, the synthesis of 3,6-diethyl-1,2,4,5-tetrathiane (B12795223) has been reported, with both cis and trans isomers identified. researchgate.netnist.govnist.gov

Untapped Applications in Chemical Synthesis and Materials Science

While 1,2,4,5-tetrathianes are known for their presence in certain natural products and as flavor compounds, their potential applications in broader chemical synthesis and materials science are largely unexplored. researchgate.netcore.ac.ukresearchgate.netresearchgate.netresearchgate.netscience.govscience.gov The unique properties of the tetrathiane ring, with its high sulfur content and reactive S-S bonds, make it an intriguing building block for new materials.

Potential areas of exploration include:

Sulfur-Rich Polymers: The ring-opening polymerization of 1,2,4,5-tetrathianes could lead to the formation of novel sulfur-rich polymers with interesting optical, electronic, or mechanical properties.

Ligands for Metal Complexes: The sulfur atoms in the tetrathiane ring can potentially act as ligands, coordinating to metal centers to form new coordination polymers or catalysts. researchgate.net

Precursors for Other Heterocycles: The tetrathiane ring can be a precursor for the synthesis of other sulfur-containing heterocycles through ring-transformation reactions. For instance, treatment of 1,2,4,5-tetrathiane with sodium tetrasulfide yields 1,2,3,5,6-pentathiepin. mundialsiglo21.com

The identification of this compound in various natural sources, such as shiitake mushrooms and certain bacteria, suggests potential bioactivities that are yet to be fully investigated. researchgate.netebin.pubpageplace.de

Q & A

Q. Methodological Focus

- Derivatization : Stabilize the compound via alkylation (e.g., methyl iodide) to form thioethers .

- Low-temperature storage : Preserve samples at –80°C under inert gas (N) to prevent degradation .

What toxicological data are available for this compound, and how should safety protocols be designed for laboratory handling?

Basic Research Question

- Mutagenicity : Negative in Salmonella Ames tests for 3,6-diethyl-1,2,4,5-tetrathiane (NOEL = 0.3 mg/kg bw/day) .

- Safety protocols : Use nitrile gloves, fume hoods, and eye protection (ANSI Z87.1-compliant goggles) .

Why does this compound occur in fermented foods, and what metabolic pathways produce it?

Basic Research Question

Produced via microbial sulfur metabolism in Lactobacillus spp.:

Retrosynthesis Analysis